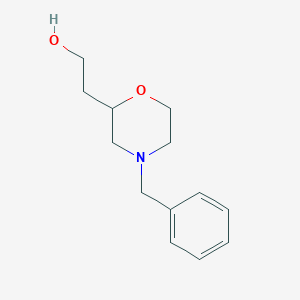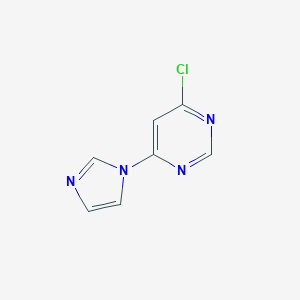
Yqqpvlgpvr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is an oligopeptide composed of ten amino acids Oligopeptides are short chains of amino acids that play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid until the full sequence is assembled.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this oligopeptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.
化学反応の分析
Types of Reactions
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-lysine
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-histidine
- Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-asparagine
Uniqueness
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its sequence determines its structure, stability, and interactions with other molecules, making it valuable for various research and industrial applications.
特性
CAS番号 |
118060-90-5 |
|---|---|
分子式 |
C53H85N15O14 |
分子量 |
1156.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
InChIキー |
QMLXCJQZMNVNMU-ABCDUJAMSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
配列 |
YQQPVLGPVR |
同義語 |
eta-casokinin 10 Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine YQQPVLGPVR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![phenyl 3-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate](/img/structure/B38398.png)












